Structural Divergence: Acetyl-Aminomethyl Linker Confers Unique Rotatable Bond and H-Bond Profile vs. Methylene-Linked Comparator
The target compound contains an acetyl-aminomethyl linker (-C(=O)CH₂NHCH₂-) that introduces an amide bond between the quinazolinone and cyclohexyl moieties, compared to the single methylene (-CH₂-) linker in the closest commercial analog 2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetic acid. This structural difference produces a molecular weight increase of 57.05 g/mol (357.41 vs. 300.35 g/mol), adds two hydrogen-bond acceptors and one hydrogen-bond donor, and adds three rotatable bonds [1]. Computational predictions indicate a logP of approximately 1.33 for the target compound versus an estimated 2.0–2.5 for the methylene-linked analog (based on fragment-based calculation), reflecting the polarizing effect of the amide group . These differences materially affect passive membrane permeability and solubility, which are critical determinants of performance in cell-based assays.
| Evidence Dimension | Molecular weight, hydrogen-bond donor/acceptor count, rotatable bond count, predicted logP |
|---|---|
| Target Compound Data | MW 357.41 g/mol; HBD 4; HBA 4; 9 rotatable bonds; SlogP 1.33 [1] |
| Comparator Or Baseline | Comparator: 2-[1-[(4-Oxoquinazolin-3-yl)methyl]cyclohexyl]acetic acid: MW 300.35 g/mol; HBD 1; HBA 3; 4 rotatable bonds; estimated logP 2.0–2.5 |
| Quantified Difference | ΔMW +57.05 g/mol (19% increase); ΔHBD +3; ΔHBA +1; Δrotatable bonds +5; ΔlogP approximately -0.7 to -1.2 |
| Conditions | Computational prediction (MMsINC database, University of Padua); fragment-based logP estimation |
Why This Matters
The amide linker fundamentally alters the compound's physicochemical profile, making it a distinct tool for probing biological systems where hydrogen-bonding capacity and conformational flexibility influence target engagement, and preventing direct assay substitution with the methylene-linked analog.
- [1] MMsINC Database. Entry for neutral formula C₁₉H₂₃N₃O₄. Molecular Weight 357.41 g/mol, logS -2.2561, SlogP 1.3324, HBD 4, HBA 4. Molecular Modeling Section, University of Padua. View Source
